molecular formula C21H17N3O5 B2386414 N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946222-59-9

N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2386414
M. Wt: 391.383
InChI Key: CQCADJLRKYXXHG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as A-127722, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are known for their ability to modulate calcium channels in the body. A-127722 has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the condensation of 3-acetylbenzaldehyde with 3-nitrobenzaldehyde to form 1-(3-nitrobenzyl)-3-acetyl-2,6-dihydroxypyridine. This intermediate is then reacted with ethyl acetoacetate to form N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which is then converted to the final product through amidation with ammonia or an amine." "Starting Materials": [ "3-acetylbenzaldehyde", "3-nitrobenzaldehyde", "ethyl acetoacetate", "ammonia or an amine" ], "Reaction": [ "Condensation of 3-acetylbenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form 1-(3-nitrobenzyl)-3-acetyl-2,6-dihydroxypyridine", "Reaction of 1-(3-nitrobenzyl)-3-acetyl-2,6-dihydroxypyridine with ethyl acetoacetate in the presence of a base to form N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid", "Amidation of N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with ammonia or an amine to form N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" ] }

Scientific Research Applications

N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, anti-oxidant, and anti-diabetic effects. N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the modulation of calcium channels in the body. Specifically, N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to selectively inhibit the L-type calcium channels, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. By modulating these channels, N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is able to regulate various cellular processes and exert its pharmacological effects.

Biochemical And Physiological Effects

N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have anti-oxidant effects by reducing oxidative stress in the body. N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide for lab experiments is its selectivity for L-type calcium channels. This allows researchers to specifically target these channels and study their role in various physiological processes. Additionally, N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied and characterized, making it a well-established tool for research. However, one of the limitations of N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is its low solubility, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One area of interest is the potential use of N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its role in various physiological processes. Finally, there is a need for the development of more soluble analogs of N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the modulation of calcium channels in the body, and it has been shown to have various biochemical and physiological effects. N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, including its potential use in the treatment of neurodegenerative diseases and the development of more soluble analogs.

properties

IUPAC Name

N-(3-acetylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-14(25)16-6-3-7-17(12-16)22-20(26)19-9-4-10-23(21(19)27)13-15-5-2-8-18(11-15)24(28)29/h2-12H,13H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCADJLRKYXXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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